Bismuth sodium triglycollamate
Description
Properties
CAS No. |
5798-43-6 |
|---|---|
Molecular Formula |
C24H28BiN4Na7O25 |
Molecular Weight |
1142.4 g/mol |
IUPAC Name |
heptasodium;2-[bis(carboxylatomethyl)azaniumyl]acetate;2-[carboxylatomethyl-(2-oxo-2-oxobismuthanyloxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/4C6H9NO6.Bi.7Na.O/c4*8-4(9)1-7(2-5(10)11)3-6(12)13;;;;;;;;;/h4*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;;;;;;;/q;;;;8*+1;/p-8 |
InChI Key |
HCMDBCQMTCRYHB-UHFFFAOYSA-F |
Canonical SMILES |
C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)O[Bi]=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Bismuth Triglycollamate Complexes
Direct Synthesis Approaches
Direct synthesis provides a straightforward route to bismuth triglycollamate complexes by combining bismuth precursors with the ligand under controlled conditions.
Solution-Based Reaction of Bismuth Precursors with Triglycollamic Acid Derivatives
The primary method for synthesizing bismuth sodium triglycollamate involves a solution-based reaction. This process typically utilizes a bismuth precursor, such as bismuth oxide (Bi₂O₃), which is reacted with triglycollamic acid (also known as nitrilotriacetic acid) in an aqueous solution. google.com To facilitate the reaction and form the desired sodium salt, a base like sodium carbonate (Na₂CO₃) is added. The mixture is heated, often to boiling, to ensure complete dissolution and reaction of the precursors. google.com For instance, one documented synthesis involves adding bismuth oxide in small portions to a boiling solution of triglycollamic acid and sodium carbonate. google.com
Influence of Stoichiometry and Solvent Systems on Product Formation
The stoichiometry of the reactants and the choice of solvent are critical factors that dictate the composition and form of the final product. The molar ratios of the bismuth precursor, triglycollamic acid, and sodium base determine the specific salt formed. Research has shown that double salts can be prepared where the stoichiometric ratio (n) can vary, leading to compounds with formulas where n can be 0, 1, 2, 3, 4, or 5. google.com
The solvent system plays a crucial role in both the reaction and the isolation of the product. While water is the primary solvent for the initial reaction, a change in the solvent system is often employed for purification and precipitation. For example, after the initial reaction in water, the solution can be evaporated to a syrup and then triturated with alcohol. google.com This change in solvent causes the anhydrous salt to precipitate, allowing for its collection. A specific anhydrous salt demonstrated a water solubility of 31.8% by weight at 25°C. google.com
Table 1: Example Stoichiometry for Anhydrous this compound Synthesis google.com
| Reactant | Mass |
| Bismuth Oxide (Bi₂O₃) | 2.33 g |
| Anhydrous Sodium Carbonate (Na₂CO₃) | 3.71 g |
| Triglycollamic Acid | 7.64 g |
| Water | 40 cc |
This table outlines the specific reactant quantities used in a documented synthesis heated at 80°C to produce an anhydrous salt.
Crystallization Techniques for Monocrystalline Sample Generation
Generating single crystals is essential for definitive structural characterization. For this compound, crystallization is typically achieved following the initial synthesis. One method involves evaporating the aqueous reaction solution on a steam bath to form a concentrated syrup. google.com Upon cooling and standing overnight at room temperature, this syrup can yield large, colorless prisms of the crystalline tetrahydrate of the double salt. google.com
These crystals can be further purified through recrystallization. This involves dissolving the crude crystalline product in a minimal amount of boiling distilled water, followed by filtration and rapid chilling to induce the formation of purer crystals. google.com It is noted that the resulting tetrahydrate crystals effloresce (lose water of hydration) rapidly in the air and must be stored in a sealed container. google.com While elemental bismuth can be crystallized from a molten state, this technique is distinct and not applicable to the crystallization of complex salts like this compound from a solution. instructables.comyoutube.com
Ligand Design and Modification Strategies
The properties and structure of bismuth complexes can be systematically tuned by modifying the coordinating ligands. This involves both the rational design of new ligands and the synthesis of derivatives of existing ones.
Rational Design of Glycollamate-Derived Ligands for Specific Coordination Geometries
The rational design of ligands is a key strategy in modern coordination chemistry. The biological and chemical properties of bismuth-containing compounds are closely linked to the type of ligand and the resulting coordination geometry of the complex. researchgate.net Bismuth(III) is known for its ability to bind to a wide variety of ligands, potentially forming complexes with coordination numbers as high as 10 due to its deformability and polarizability. researchgate.net This flexibility allows chemists to design ligands to achieve specific structural and electronic properties. ucl.ac.uk
The design process for glycollamate-derived ligands would focus on creating molecules that can form stable chelate rings with the bismuth center. The goal is often to produce frameworks that are both highly stable and conformationally flexible. researchgate.net By rigorously selecting the ligand and the bismuth salt, novel coordination complexes can be developed for various applications. ucl.ac.uk
Synthesis of Substituted Glycollamate Ligands and Their Bismuth Complexes
Building on rational design principles, chemists synthesize substituted ligands to fine-tune the properties of the resulting bismuth complexes. While specific research on substituted triglycollamate for bismuth complexes is limited, extensive work has been done with structurally related α-hydroxycarboxylic acids. researchgate.net
For example, various bismuth(III) complexes have been successfully synthesized using ligands such as gluconic acid, tartaric acid, mandelic acid, malic acid, and glycolic acid. researchgate.net The synthesis of these complexes is achieved through the direct reaction of the respective organic acids with bismuth precursors like bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O). researchgate.net The use of more complex, specially designed donor ligands, such as bis(arylimino)acenaphthene (Aryl-BIAN), has also been reported to create dimeric bismuth(III) complexes, showcasing the broad scope of ligand modification in bismuth chemistry. researchgate.net
Solid-State and Hydrothermal Synthesis Approaches for Bismuth Coordination Materials
Solid-state and hydrothermal methods are powerful techniques for the synthesis of crystalline coordination polymers, including those of bismuth. These methods often lead to the formation of novel structures with unique properties that are not accessible through conventional solution-based chemistry.
Solid-State Synthesis: This method typically involves the direct reaction of solid reactants at elevated temperatures. The absence of a solvent can lead to different reaction pathways and products compared to solution synthesis. For instance, nanoparticles of bismuth oxide (α-Bi2O3) have been synthesized through the direct solid-state reaction of a bismuth nitrate salt and oxalic acid, followed by heat treatment of the resulting oxalate (B1200264) precursors. researchgate.net While a direct solid-state synthesis of this compound is not prominently documented, this approach is a viable strategy for producing bismuth coordination polymers by heating a mixture of a bismuth salt and the ligand.
Hydrothermal Synthesis: This technique utilizes water or other solvents under high temperature and pressure to facilitate the dissolution of reactants and the crystallization of products. It is particularly effective for growing high-quality single crystals of coordination polymers. For example, a new bismuth(III) coordination polymer, Bi2(Hpdc)2(pdc)2·2H2O (where H2pdc is pyridine-2,6-dicarboxylic acid), was synthesized using a hydrothermal method. researchgate.net This method has also been employed to create three-dimensional porous bismuth coordination polymers with open-channel structures, such as (C5NH6)2[Bi2(H2O)2(C2O4)4]·2H2O and (NH4)[Bi(C2O4)2]·3H2O. researchgate.net Researchers have also successfully synthesized three distinct crystalline coordination polymers of Bi³⁺ with a tetrafluoroterephthalate (F4BDC) linker using hydrothermal conditions, resulting in structures with Bi chains, dimers, and tetramers. acs.org
The key parameters influencing the outcome of hydrothermal synthesis include temperature, pH, reaction time, and the presence of mineralizers or structure-directing agents. For instance, in the synthesis of bismuth-F4BDC coordination polymers, naphthalenedisulfonate was used as a mineralizer. acs.org
| Method | Description | Example Bismuth Compound | Key Features |
| Solid-State | Reaction of solids at elevated temperatures without a solvent. | α-Bi2O3 from bismuth oxalate precursors researchgate.net | Solvent-free, can produce unique phases. |
| Hydrothermal | Reaction in a solvent (usually water) at high temperature and pressure. | Bi2(Hpdc)2(pdc)2·2H2O researchgate.net | Facilitates crystal growth, allows for control over product structure. |
Single-Source Precursor Routes for Bismuth-Containing Advanced Materials
Single-source precursors (SSPs) are chemical compounds that contain all the necessary elements for the formation of the desired final material in a single molecule. The use of SSPs offers several advantages, including lower reaction temperatures, better stoichiometric control, and the ability to produce materials with specific morphologies and phases.
This approach has been successfully applied to the synthesis of various bismuth-containing advanced materials. For example, metal-organic compounds such as Bi[(EPR2)2N]3 (where E = S, Se; R = Ph, iPr) have been used as SSPs for the deposition of bismuth chalcogenide thin films via metal-organic chemical vapor deposition (MOCVD). acs.org These precursors are advantageous because they are air-stable and can be synthesized in good yields. acs.org
Another example involves the use of specially designed water-soluble metal-organic complexes that combine bismuth with halide atoms. researchgate.netnih.govacs.org Upon heating, these precursors release halide ions in a controlled manner, allowing for the regulated nucleation and growth of bismuth oxyhalide (BiOX) materials. researchgate.netnih.govacs.org This method provides synthetic control that is difficult to achieve through simple precipitation reactions. researchgate.netnih.govacs.org The versatility of these SSPs is demonstrated by their use in aqueous colloidal synthesis, solid-state decomposition, and spray pyrolysis to fabricate BiOX films. researchgate.netnih.govacs.org
Furthermore, polyoxometallate precursors containing both bismuth and vanadium have been developed as SSPs for the scalable synthesis of BiVO4 photoanodes. d-nb.info These precursors can be designed to incorporate a third metal, enabling the direct formation of doped BiVO4 films through a simple annealing process. d-nb.info A novel one-dimensional bismuth(III) coordination polymer, [Bi(HQ)(Cl)4]n, has also been used as a precursor to produce bismuth(III) oxide nanorods via thermolysis. mdpi.com
While a specific single-source precursor for this compound is not detailed in the available literature, the principles of SSP design could be applied. A potential SSP could be a complex where the bismuth and sodium ions are pre-coordinated with the triglycollamate ligand in a specific ratio, which upon controlled decomposition would yield the desired product.
| Precursor Type | Target Material | Synthesis Method | Advantages |
| Bi[(EPR2)2N]3 acs.org | Bismuth Chalcogenide Films | MOCVD acs.org | Air-stable, good yield. acs.org |
| Water-soluble Bi-halide complexes researchgate.netnih.govacs.org | Bismuth Oxyhalides (BiOX) researchgate.netnih.govacs.org | Colloidal synthesis, solid-state decomposition, spray pyrolysis researchgate.netnih.govacs.org | Controlled nucleation and growth. researchgate.netnih.govacs.org |
| Bismuth Polyoxovanadates d-nb.info | (Doped) BiVO4 Photoanodes d-nb.info | Drop-casting and annealing d-nb.info | Scalable, allows for controlled doping. d-nb.info |
| [Bi(HQ)(Cl)4]n mdpi.com | Bi2O3 Nanorods mdpi.com | Thermolysis mdpi.com | Morphological control of the final product. mdpi.com |
Structural Elucidation of Bismuth Triglycollamate Coordination Environments
Single-Crystal X-ray Diffraction Studies of Bismuth Triglycollamate Complexes
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of a single crystal, a detailed model of the molecular structure, including the coordination environment of the bismuth center, can be constructed.
The coordination number of a central atom refers to the number of atoms directly bonded to it. In bismuth(III) complexes, the coordination number can vary, often influenced by the size and denticity (the number of donor groups) of the ligands. For multidentate ligands like triglycollamate, which can bind through its nitrogen atom and three carboxylate oxygen atoms, high coordination numbers are expected.
The geometry of the coordination sphere around the bismuth(III) ion is often distorted from idealized shapes (e.g., octahedral or trigonal prismatic). This distortion is primarily due to the presence of a stereochemically active 6s² lone pair of electrons on the bismuth atom. nih.gov In many bismuth(III) complexes, the coordination geometry can be described as a distorted polyhedron. For instance, studies on related bismuth complexes with thiosemicarbazone ligands have revealed coordination spheres that can be described as a distorted trigonal dodecahedron or a distorted square bipyramidal polyhedron, where the lone pair is assumed to occupy one coordination site. nih.gov Similarly, bismuth complexes with bis(arylimino)acenaphthene (BIAN) ligands have shown hexacoordinated bismuth atoms with a distorted octahedral geometry. mdpi.com
SCXRD analysis provides precise measurements of the distances between the central bismuth atom and the coordinating atoms of the triglycollamate ligand (Bi-N and Bi-O) and the angles between these bonds. These parameters are critical for understanding the strength and nature of the coordination bonds.
In a typical bismuth triglycollamate complex, the bismuth ion is chelated by the nitrogen atom and the oxygen atoms of the three carboxylate groups. The Bi-O bond lengths are generally found in the range of 2.2 Å to 2.8 Å, while the Bi-N bond is typically longer. The variability in Bi-O distances often indicates different roles for the carboxylate groups, with some potentially bridging to adjacent bismuth centers in polymeric structures. The bond angles often deviate significantly from the ideal values of 90° or 180° seen in perfect geometries, a direct consequence of the lone pair's influence. nih.gov
Table 1: Representative Bond Distances in Bismuth(III) Coordination Complexes This table presents typical bond distance ranges observed in related bismuth(III) complexes, which are expected to be comparable to those in bismuth triglycollamate.
| Bond Type | Typical Distance (Å) | Reference Complex Type |
|---|---|---|
| Bi-O (carboxylate) | 2.2 - 2.8 | Thiosemicarbazones, Dicarboxylates |
| Bi-N (amine/imine) | 2.4 - 2.7 | Thiosemicarbazones, BIAN ligands mdpi.com |
| Bi-Cl (bridging) | 2.8 - 3.0 | Dimeric BIAN complexes mdpi.com |
| Bi-Cl (terminal) | 2.5 - 2.6 | Dimeric BIAN complexes mdpi.com |
The stereochemical activity of the 6s² lone pair in bismuth(III) complexes leads to two general categories of coordination geometries: hemidirected and holodirected.
Hemidirected: In a hemidirected arrangement, the coordinating ligands are positioned on one side of the bismuth atom, occupying only a part of the coordination sphere. This leaves a distinct gap or void, which is occupied by the stereochemically active lone pair. This arrangement results in an asymmetric distribution of ligands and significant distortion from ideal geometries.
Holodirected: In a holodirected geometry, the ligands are distributed more symmetrically around the central bismuth atom, and the lone pair is considered stereochemically inert, having a spherical (s-orbital) distribution that does not cause geometric distortions.
The geometry adopted by a bismuth triglycollamate complex would depend on factors such as the nature of the counter-ions and the crystal packing forces. Given the strong chelating nature of the triglycollamate ligand, a hemidirected geometry is highly probable, leading to a distorted coordination environment. nih.gov
Powder X-ray Diffraction Analysis for Bulk Material Characterization
While single-crystal XRD provides the most detailed structural information, it analyzes only a tiny, perfect crystal. Powder X-ray diffraction (PXRD) is an essential complementary technique used to analyze the bulk, polycrystalline material. tricliniclabs.com PXRD is crucial for confirming that the structure determined from a single crystal is representative of the entire synthesized batch. qmul.ac.ukimim.pl
The process involves recording the diffraction pattern from a powdered sample and comparing it to a pattern simulated from the single-crystal XRD data. A match between the experimental and simulated patterns confirms the phase purity of the bulk material. researchgate.net PXRD is also used to identify unknown crystalline materials, determine the degree of crystallinity, and study structural changes under different conditions, such as varying temperature or humidity. tricliniclabs.comimim.pl
Structural Characterization of Dinuclear and Polymeric Bismuth Triglycollamate Architectures
The triglycollamate ligand possesses multiple donor atoms (one nitrogen and three carboxylates), making it capable of bridging two or more bismuth centers. This bridging can lead to the formation of more complex architectures, such as dinuclear or polymeric structures.
Dinuclear Complexes: A dinuclear complex contains two bismuth centers linked by one or more bridging ligands. chemrxiv.orgchemrxiv.org In a hypothetical dinuclear bismuth triglycollamate, a carboxylate arm from one triglycollamate ligand could coordinate to a second bismuth ion. The formation of such structures has been observed in other bismuth systems, for instance, with bridging chloride or fluoride (B91410) atoms holding two bismuth centers together. mdpi.comnih.gov
Polymeric Complexes: If the bridging extends in one, two, or three dimensions, a coordination polymer is formed. researchgate.net The carboxylate groups of the triglycollamate ligand are well-suited to act as bridging units, similar to how dicarboxylate ligands form extended networks with metal ions. These polymeric structures can create channels or layers, depending on the connectivity. The synthesis of a polymeric structure versus a simple mononuclear or dinuclear one can often be controlled by factors like solvent, temperature, and the choice of counter-ion. nih.gov
The characterization of these larger architectures relies heavily on single-crystal X-ray diffraction to unravel the complex connectivity between the bismuth centers and the bridging ligands. researchgate.net
Advanced Spectroscopic Characterization of Bismuth Triglycollamate Compounds
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy states of molecules. mdpi.comnih.gov It is a powerful tool for identifying functional groups and confirming the coordination of a ligand to a metal ion by observing shifts in characteristic vibrational frequencies. youtube.comyoutube.com
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the formation of a bismuth-ligand bond in complexes like bismuth sodium triglycollamate. The coordination of the triglycollamate ligand to the Bi(III) ion occurs through the nitrogen atom and the oxygen atoms of the three carboxylate groups. This interaction induces noticeable shifts in the vibrational frequencies of these groups compared to the free ligand.
The most telling evidence of coordination comes from the carboxylate group (-COO⁻) stretching vibrations. Two distinct bands are monitored: the asymmetric stretching vibration (νₐ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). In the free carboxylate ligand, these bands appear at specific wavenumbers. Upon coordination to bismuth, the positions of these bands shift. For many bismuth carboxylate complexes, the asymmetric stretching band is found around 1540 cm⁻¹, while the symmetric stretch is near 1340 cm⁻¹ rsc.org.
Furthermore, the formation of a Bi-O bond is directly evidenced by the appearance of new absorption bands at lower frequencies, typically in the 400-600 cm⁻¹ range. For instance, Bi-O stretching vibrations in some bismuth oxides are observed around 553 cm⁻¹ unlp.edu.ar, while Bi-O bond bending in [BiO₆] octahedral units can be seen near 470 cm⁻¹ scirp.org. The observation of these new bands, coupled with the shifts in the carboxylate frequencies, provides definitive proof of complex formation.
FTIR Spectral Data for Ligand Coordination Analysis This table presents typical vibrational frequencies for carboxylate groups, illustrating the shifts upon coordination to a metal center like bismuth. Values are representative and compiled from general spectroscopic data.
| Functional Group | Vibration Mode | Typical Frequency (Free Ligand) (cm⁻¹) | Typical Frequency (Coordinated Ligand) (cm⁻¹) |
| Carboxylate (-COO⁻) | Asymmetric Stretch (νₐ) | ~1550 - 1610 | ~1540 rsc.org |
| Carboxylate (-COO⁻) | Symmetric Stretch (νₛ) | ~1400 - 1440 | ~1340 rsc.org |
| Metal-Oxygen | Bi-O Stretch | N/A | ~400 - 600 unlp.edu.arscirp.org |
Raman spectroscopy is a complementary vibrational technique that provides a unique "structural fingerprint" of a compound. aps.org While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, often from a laser source. youtube.com It is particularly effective for detecting vibrations of metal-oxygen bonds in inorganic frameworks. lehigh.eduresearchgate.net
In the context of bismuth complexes, Raman spectroscopy is highly sensitive to the vibrations of the Bi-O framework. aps.org The spectra of bismuth oxides and related compounds show characteristic bands at low wavenumbers corresponding to Bi-O vibrations. For example, various bismuth oxide species exhibit Raman bands assigned to Bi-O stretching and bending modes in the range of 100 cm⁻¹ to 600 cm⁻¹. scirp.orglehigh.edu Specifically, Bi-O-Bi bridging vibrations have been identified around 370 cm⁻¹, with Bi-O⁻ stretching in [BiO₆] units appearing near 591 cm⁻¹ scirp.org. The unique pattern of these bands provides a fingerprint that can be used to characterize the local coordination environment of the bismuth atom within the triglycollamate complex.
Representative Raman Bands for Bismuth-Oxygen Frameworks This table shows typical Raman active modes for various Bi-O polyhedra, useful for the structural fingerprinting of bismuth complexes. Data is compiled from studies on bismuth oxides and sillenites.
| Vibration Mode | Associated Structural Unit | Typical Raman Shift (cm⁻¹) |
| Bi-O Bond Vibration | BiOₓ Polyhedra | 60 - 170 researchgate.net |
| Bi-O-Bi Bending/Stretching | Bridging Oxygen | ~370 scirp.org |
| Bi-O⁻ Stretch | [BiO₆] Octahedra | ~591 scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C.
Proton (¹H) NMR spectroscopy is used to analyze the electronic environment of the hydrogen atoms in the triglycollamate ligand upon complexation with bismuth. When the ligand coordinates to the Bi(III) center, the electron density around the ligand's protons is altered, leading to changes in their chemical shifts (δ).
In bismuth(III) complexes with α-amino acids, proton resonances have been observed to shift, often to a lower frequency (upfield) mdpi.com. Conversely, in other bismuth coordination complexes, the formation of coordination bonds can lead to significant downfield shifts for protons close to the metal center aps.org. For bismuth triglycollamate, the protons on the methylene (B1212753) (-CH₂-) groups adjacent to the nitrogen atom and the carboxylate groups are expected to be the most affected. The coordination to bismuth would likely cause a deshielding effect on these protons, resulting in a downfield shift in the ¹H NMR spectrum compared to the free ligand. The magnitude of this shift provides insight into the strength and nature of the Bi-ligand interaction.
Conceptual ¹H NMR Chemical Shift Changes Upon Complexation This table illustrates the expected qualitative changes in the chemical shifts of the ligand's protons upon coordination to the Bi(III) ion. Specific values are hypothetical.
| Proton Environment | Expected Chemical Shift (δ) of Free Ligand (ppm) | Expected Chemical Shift (δ) of Coordinated Ligand (ppm) | Expected Shift Direction |
| Methylene Protons (-N-CH₂ -COO⁻) | ~3.2 | > 3.2 | Downfield |
While ¹³C NMR is a standard technique for structural characterization, its application to bismuth complexes presents significant challenges. The primary difficulty stems from the properties of the bismuth nucleus, ²⁰⁹Bi. It is the only naturally occurring isotope of bismuth (100% abundance) and possesses a large nuclear spin (I = 9/2) and a very large electric quadrupole moment nih.gov.
This large quadrupole moment interacts strongly with local electric field gradients, leading to extremely efficient quadrupolar relaxation. This rapid relaxation causes severe line broadening for any carbon nuclei in close proximity to the bismuth atom. As a result, the signals for the carboxylate carbons and the methylene carbons directly bonded to the nitrogen atom in the triglycollamate ligand are often broadened to the point of being undetectable in standard solution-state ¹³C NMR spectra nih.gov.
To overcome these challenges, researchers often turn to specialized techniques. Solid-state NMR (SSNMR) is a primary strategy, as the effects of quadrupolar broadening can be managed more effectively in the solid phase. By using ultra-high magnetic fields and advanced frequency-stepped acquisition techniques, it is possible to acquire so-called "ultrawideline" spectra of quadrupolar nuclei and the surrounding atoms researchgate.netnih.gov. Studies on related compounds like bismuth citrate (B86180) have successfully employed solid-state ¹³C NMR to assign the carbon resonances in the complex youtube.com.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and photoluminescence, provides information about the electronic transitions within the complex. These transitions are sensitive to the coordination environment and the nature of the metal-ligand bonding.
Studies on the closely related complex formed between Bi(III) and nitrilotriacetic acid (NTA) using ultraviolet spectrophotometry have established the formation of two distinct complexes in solution nih.gov. A 1:1 Bi:NTA complex exhibits an absorption maximum at 243 nm, while a 1:2 complex shows its maximum at 271 nm nih.gov. These absorption bands are likely due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. The presence of these distinct absorption maxima confirms complex formation and can be used for quantitative analysis nih.govresearchgate.net.
While absorption is well-documented for the analogue, the emission properties are also of interest. Bismuth-containing materials can exhibit luminescence, with emission that can be tuned from the visible to the near-infrared region of the spectrum researchgate.netcsic.esresearchgate.net. The emission in such complexes can arise from various electronic transitions, including LMCT or intraligand (IL) transitions centered on the organic part of the molecule researchgate.net. The specific emission wavelength and intensity would be highly dependent on the rigidity and coordination geometry of the bismuth triglycollamate complex.
Electronic Absorption Data for Bi(III)-Nitrilotriacetate Complexes Data from a study on the analogous Bi(III)-NTA system, which is structurally very similar to bismuth triglycollamate.
| Complex Stoichiometry (Bi:NTA) | Absorption Maximum (λₘₐₓ) | Molar Absorptivity (ε) |
| 1:1 | 243 nm nih.gov | 8.00 x 10³ L·mol⁻¹·cm⁻¹ nih.gov |
| 1:2 | 271 nm nih.gov | 8.20 x 10³ L·mol⁻¹·cm⁻¹ nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. In the context of bismuth(III) complexes, such as this compound, the absorption of UV-Vis radiation primarily involves transitions of the 6s² electrons of the Bi³⁺ ion and charge transfer events between the metal center and the ligands. researchgate.netlibretexts.org
The electronic configuration of Bi³⁺ is [Xe]4f¹⁴5d¹⁰6s², leading to a ¹S₀ ground state. The lowest energy excited states arise from the promotion of a 6s electron to a 6p orbital, resulting in ³P₀, ³P₁, ³P₂, and ¹P₁ states. The transition from the ¹S₀ ground state to the ³P₁ excited state is particularly significant in the UV spectra of Bi(III) complexes. researchgate.net The energy of this transition, and thus the position of the absorption maximum (λmax), is highly sensitive to the coordination environment of the bismuth ion.
For this compound, where the Bi³⁺ ion is chelated by the triglycollamate ligand through nitrogen and oxygen donor atoms, the electronic spectrum is expected to be dominated by a strong absorption band in the UV region. researchgate.net This absorption is attributable to the 6s → 6p transition of the Bi³⁺ ion, specifically the ¹S₀ → ³P₁ transition. researchgate.net The presence of carboxylate and amine functionalities in the triglycollamate ligand influences the energy of this transition. Additionally, ligand-to-metal charge transfer (LMCT) bands may also appear, typically at higher energies (shorter wavelengths), arising from the transfer of electron density from the oxygen or nitrogen atoms of the ligand to the empty orbitals of the bismuth ion. libretexts.orgrsc.org The stability of bismuth aminopolycarboxylate complexes is well-documented, suggesting a strong interaction between the ligand and the metal, which would be reflected in the UV-Vis spectrum. researchgate.netscinito.ai
Table 1: Typical Electronic Transitions in Bi(III) Complexes
| Transition Type | Orbital Origin | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |
| Metal-Centered | 6s → 6p (¹S₀ → ³P₁) | 270 - 350 | > 10³ | Highly sensitive to coordination environment. researchgate.net |
| Ligand-to-Metal Charge Transfer (LMCT) | Ligand (O, N) → Bi(III) | < 300 | > 10³ | Intensity depends on the nature of the ligand. libretexts.org |
| Intra-ligand | π → π* / n → π* | Variable | Variable | Depends on the chromophoric groups within the ligand. |
Photoluminescence Studies of Bismuth Triglycollamate Complexes
Photoluminescence spectroscopy provides insights into the excited-state properties of molecules. Bismuth(III) complexes, owing to the heavy atomic nature of bismuth, often exhibit interesting luminescence characteristics. nih.govrsc.org The strong spin-orbit coupling facilitates intersystem crossing from singlet to triplet excited states, making phosphorescence a more probable de-excitation pathway. nih.gov
For this compound, excitation with UV light, corresponding to the absorption bands identified by UV-Vis spectroscopy, could lead to emission in the visible region. The luminescence is expected to originate from either the ligand-centered (LC) or metal-centered (MC) excited states, or a combination involving charge transfer states. nih.govnih.govacs.org In many bismuth-organic compounds, the observed luminescence is a broad band emission, which can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. rsc.orgnih.gov
The specific emission properties of this compound, including the emission wavelength, quantum yield, and lifetime, will be dictated by the rigidity of the complex and the nature of the Bi-ligand bonds. A more rigid structure, enforced by the chelation of the triglycollamate ligand, can minimize non-radiative decay pathways and potentially enhance the photoluminescence quantum yield (PLQY). nih.gov Studies on other bismuth complexes with N-donor ligands have shown that emission can range from yellow-green to orange upon UV excitation. nih.gov Theoretical calculations on related systems suggest that the emissive transitions can be predominantly of ligand-to-ligand and ligand-to-metal charge transfer character. nih.govscispace.com
Table 2: Luminescence Properties of Selected Bismuth(III) Complexes
| Complex | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (%) | Lifetime (µs) | Reference |
| [Bi₄Cl₈(PDC)₂(phen)₄]·2MeCN | ~350 | 570 | Not Reported | 8, 76 | rsc.orgnih.gov |
| [BiCl₃(phen)₂] | ~350 | 590 | Not Reported | 14, 241 | rsc.orgnih.gov |
| [Bi₂Cl₆(terpy)₂] | ~350 | 537 | Not Reported | 10, 196 | rsc.orgnih.gov |
| [PP14][BiCl₄(Phen)]·0.25H₂O | 390 | - | 33.24 | 95.37 | nih.gov |
This table presents data for analogous bismuth complexes to infer the potential properties of this compound.
Time-Resolved Photoluminescence and Absorption Spectroscopy
Time-resolved spectroscopic techniques are crucial for understanding the dynamics of excited states, including their formation, decay, and transformation processes. For this compound, time-resolved photoluminescence spectroscopy can be employed to measure the lifetime of the emissive states. nih.govnih.govacs.org The decay kinetics provide valuable information about the different de-excitation pathways, distinguishing between radiative (luminescence) and non-radiative processes. The lifetimes of bismuth(III) complexes can range from microseconds to milliseconds, often indicative of phosphorescence from triplet states. nih.govresearchgate.net
Surface-Sensitive Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in confirming the presence of bismuth, sodium, carbon, nitrogen, and oxygen on the surface of the sample and, most importantly, in determining the oxidation state of the bismuth center.
The XPS spectrum of bismuth typically shows a well-defined doublet for the Bi 4f orbital, corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components, with a characteristic splitting of approximately 5.3 eV. thermofisher.comxpsfitting.com The binding energy of the Bi 4f₇/₂ peak is a sensitive indicator of the oxidation state. For Bi³⁺ in an oxide or carboxylate environment, the Bi 4f₇/₂ peak is expected to appear around 159 eV. thermofisher.comresearchgate.netxpsdatabase.net This is shifted to a higher binding energy compared to metallic bismuth (Bi⁰), which typically appears around 157 eV. thermofisher.comxpsdatabase.net The analysis of the high-resolution spectra of the C 1s, O 1s, and N 1s regions would further confirm the presence of the triglycollamate ligand and its coordination to the bismuth ion.
Table 3: Representative Bi 4f₇/₂ Binding Energies for Various Bismuth Compounds
| Compound/Chemical State | Bi 4f₇/₂ Binding Energy (eV) | Reference |
| Bi metal (Bi⁰) | 157.0 | thermofisher.com |
| Bi₂O₃ (Bi³⁺) | 159.0 - 159.5 | thermofisher.comresearchgate.netxpsdatabase.net |
| Bi in Bi-Ti-O matrix (Bi³⁺) | ~159.0 | researchgate.netosti.gov |
| Bi in Bi-thiolate-carboxylate | Not specified, but Bi³⁺ state confirmed | nih.gov |
| Bi in Bi-aminopolycarboxylate | Bi³⁺ state confirmed | researchgate.netscinito.ai |
| Bi in Bi-N-donor ligand complexes | Bi³⁺ state confirmed | rsc.org |
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and, in some cases, chemical information about the near-surface region of a sample. wikipedia.orglibretexts.orgphi.comslideshare.net AES involves the bombardment of the sample with a focused electron beam, which causes the emission of Auger electrons with kinetic energies characteristic of the elements present. wikipedia.org This technique is highly sensitive to lighter elements and can provide high spatial resolution, allowing for elemental mapping of surfaces. eag.com
For this compound, AES can be used to complement XPS data in confirming the elemental composition of the surface. The kinetic energy of the bismuth Auger peaks can also provide information about its chemical state, although this is often more complex to interpret than XPS data. The most intense Auger transitions for bismuth occur at specific kinetic energies. researchgate.netosti.gov AES, when combined with ion sputtering, can be used for depth profiling to investigate the compositional homogeneity from the surface into the bulk of the material. eag.comicm.edu.pl
Table 4: Principal Auger Electron Kinetic Energies for Bismuth
| Auger Transition | Approximate Kinetic Energy (eV) |
| NOO | ~100 |
| NVV | ~249 |
| NNV | ~268 |
Data derived from studies on bismuth titanate and other bismuth compounds. researchgate.netosti.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable to obtain the molecular ion peak with minimal fragmentation. nih.govnih.gov
ESI-MS analysis would be expected to show a prominent peak corresponding to the molecular ion of the bismuth triglycollamate complex, likely with associated sodium ions. The exact m/z value would confirm the molecular formula. By employing tandem mass spectrometry (MS/MS), the molecular ion can be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. wikipedia.orglibretexts.orgyoutube.com The fragmentation of the triglycollamate ligand would likely involve the loss of small neutral molecules such as CO₂, H₂O, and fragments of the glycollate arms. libretexts.orgchemguide.co.uk The analysis of these fragment ions provides valuable information for confirming the structure of the complex and the connectivity between the bismuth atom and the ligand. Studies on other bismuth-thiolate-carboxylate clusters have successfully used ESI-MS to identify various multi-bismuth multi-ligand species in solution. nih.gov
Table 5: Postulated Fragments of Bismuth Triglycollamate in Mass Spectrometry
| Postulated Fragment | Description |
| [Bi(C₆H₆NO₆)]⁻ | Bismuth complex with deprotonated triglycollamic acid |
| [Bi(C₆H₆NO₆) + Na]⁺ | Sodium adduct of the neutral complex |
| [C₆H₉NO₆ + H]⁺ | Protonated triglycollamic acid ligand |
| [C₆H₉NO₆ - H₂O + H]⁺ | Loss of water from the protonated ligand |
| [C₆H₉NO₆ - CO₂ + H]⁺ | Loss of carbon dioxide from the protonated ligand |
This table presents hypothetical fragments based on the general fragmentation patterns of organic acids and metal complexes.
Theoretical and Computational Investigations of Bismuth Triglycollamate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction and analysis of molecular properties. Density Functional Theory (DFT) has emerged as a particularly robust method for studying systems containing heavy elements like bismuth.
In a hypothetical DFT study of bismuth triglycollamate, the calculations would reveal the precise nature of the Bi-O (Bismuth-Oxygen) and Bi-N (Bismuth-Nitrogen) bonds formed with the triglycollamate ligand. Triglycollamic acid, also known as nitrilotriacetic acid, acts as a chelating agent, forming multiple coordination bonds with the bismuth ion. DFT can quantify the covalent versus ionic character of these bonds and map the electron density distribution, highlighting regions of electron accumulation and depletion.
Studies on related bismuth compounds, such as bismuth vanadate (B1173111) (BiVO₄) and bismuth oxyhalides, have successfully used DFT to elucidate their electronic structures. scribd.comarxiv.org For instance, investigations into BiVO₄ show that hybrid DFT functionals, which mix a portion of exact Hartree-Fock exchange, provide a more accurate description of properties like the band gap compared to standard functionals. scribd.com A similar approach for bismuth triglycollamate would be crucial for accurately modeling its electronic behavior.
Table 1: Key Parameters from a Hypothetical DFT Analysis of Bismuth Triglycollamate
| Parameter | Description | Significance for Bismuth Triglycollamate |
|---|---|---|
| Bond Lengths & Angles | Calculated distances between Bi, O, and N atoms and the angles between them. | Defines the precise molecular geometry and coordination environment around the bismuth center. |
| Mulliken/NBO Charges | Calculated partial charges on each atom. | Indicates the degree of charge transfer from the ligands to the bismuth ion, revealing the ionicity of the bonds. |
| Electron Density Maps | Visual representation of electron probability distribution. | Shows how electrons are shared in the Bi-O and Bi-N bonds and identifies the location of lone pairs. |
| Total Energy | The calculated ground state energy of the molecule. | Allows for the comparison of the stability of different possible isomers or coordination modes. |
While standard DFT calculations are applied to single molecules (gas phase), periodic DFT extends these principles to the solid state, accounting for the repeating lattice structure of a crystal. Bismuth sodium triglycollamate exists as a crystalline solid, making periodic DFT the appropriate tool for investigating its bulk properties.
These calculations can predict the crystal structure, lattice parameters, and cohesive energy of the solid material. By simulating the compound in its crystalline form, researchers can understand how intermolecular interactions within the lattice affect the properties of the individual bismuth triglycollamate units. For example, studies on the δ-phase of bismuth oxide (δ-Bi₂O₃) have shown that including local distortions and breaking symmetry in the calculations is essential to accurately reproduce its electronic structure and high ionic conductivity. researchgate.net A similar detailed analysis for solid this compound would provide insight into its stability and bulk electronic characteristics.
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For bismuth triglycollamate, this can include predicting its response to electromagnetic radiation.
The primary optical property of interest is the electronic absorption spectrum, which is related to the energy difference between occupied and unoccupied molecular orbitals. By calculating the excitation energies, DFT can predict the wavelengths at which the molecule will absorb light, typically in the ultraviolet-visible (UV-Vis) range. This is crucial for understanding the color and photochemical stability of the compound. Theoretical studies on bismuth-antimony thin films and bismuth triborate crystals have successfully correlated calculated electronic transitions with experimentally observed optical absorption. journalcjast.commdpi.com
Furthermore, DFT can be used to simulate vibrational spectra (Infrared and Raman). Each vibrational mode corresponds to a specific molecular motion (stretching, bending), and its frequency is determined by the bond strengths and atomic masses. Calculating these frequencies for bismuth triglycollamate would allow for the assignment of peaks in an experimental IR or Raman spectrum, providing a detailed fingerprint of the molecule's structure.
Table 2: Predicted Spectroscopic Properties via DFT
| Spectroscopic Method | Predicted Property | Information Gained |
|---|---|---|
| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | Corresponds to electronic transitions, indicating the compound's color and electronic band gap. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and characterizes the strength and nature of Bi-O and Bi-N bonds. |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complements IR spectroscopy, particularly for symmetric vibrations and analysis of the crystal lattice. |
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the formation of molecular orbitals from the combination of atomic orbitals. This analysis provides a deeper understanding of bonding and electronic reactivity.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comnumberanalytics.com
The HOMO is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile). taylorandfrancis.comlibretexts.org
The LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor (electrophile). taylorandfrancis.comlibretexts.org
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.
For bismuth triglycollamate, an FMO analysis would characterize the nature of the bismuth-ligand interactions. The HOMO would likely be localized on the triglycollamate ligand, specifically on the oxygen atoms of the carboxylate groups. The LUMO, conversely, would be expected to be centered on the electropositive bismuth atom. The interaction between the ligand's HOMO and the bismuth's LUMO is what forms the primary coordination bonds. The energy and shape of these frontier orbitals dictate the strength and geometry of the complex.
A Lewis acid is a chemical species that can accept an electron pair. The Lewis acidity of bismuth(III) compounds is a key aspect of their chemistry, arising from the presence of vacant orbitals on the bismuth center that can accept electron density from a Lewis base (a donor). researchgate.net
Computational studies on various bismuth compounds, particularly planar bismuth triamides, have shown that the Lewis acidity can be significant and tunable. nih.govresearchgate.netchemrxiv.org Geometric distortions away from the typical pyramidal structure predicted by VSEPR theory can lead to an unusually low-lying LUMO, enhancing Lewis acidity. researchgate.netchemrxiv.org In these cases, the LUMO is often a vacant 6p orbital on the bismuth atom.
For bismuth triglycollamate, the bismuth(III) center is coordinated by the nitrogen and oxygen atoms of the ligand. While this coordination satisfies bismuth's primary valence, the metal center retains Lewis acidic character. Computational methods can quantify this acidity by:
Calculating the LUMO energy: A lower LUMO energy indicates a stronger tendency to accept electrons, and thus higher Lewis acidity. researchgate.net
Modeling Adduct Formation: Simulating the interaction of the bismuth center with a probe Lewis base (e.g., ammonia (B1221849), pyridine, or phosphine (B1218219) oxides) and calculating the binding energy. A stronger binding energy signifies greater Lewis acidity. nih.govnih.gov
Calculating the Fluoride (B91410) Ion Affinity (FIA): This is a theoretical measure of Lewis acidity based on the calculated energy change upon binding a fluoride ion.
Simulation of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of bismuth complexes. mdpi.com These simulations provide a bridge between the atomic-level structure and the experimentally observed spectra, aiding in structural elucidation and the characterization of bonding.
One of the primary spectroscopic techniques for which simulation is highly beneficial is Nuclear Magnetic Resonance (NMR) spectroscopy. Bismuth possesses a single NMR-active nucleus, 209Bi, which is a quadrupolar nucleus. huji.ac.il This property results in very broad signals, making experimental interpretation complex. huji.ac.il Computational modeling can predict 209Bi NMR parameters, such as the chemical shift and the quadrupolar coupling constant, which are highly sensitive to the local coordination environment of the bismuth atom. nih.gov For a hypothetical bismuth triglycollamate complex, DFT calculations could be employed to model the 209Bi chemical shift tensor and the electric field gradient (EFG) tensor at the bismuth nucleus. nih.gov The calculated parameters for different possible coordination modes of the triglycollamate ligand (e.g., monodentate, bidentate, or tridentate chelation) could then be compared with experimental solid-state NMR data to determine the most probable structure. nih.gov
Moreover, computational studies have shown that the chemical environment, including the nature of the ligands and the presence of counter-ions, significantly influences the 209Bi NMR parameters. aps.org For instance, the degree of hydrolysis and the formation of oxido-clusters in aqueous solution dramatically alter the coordination sphere of bismuth, which would be reflected in the simulated NMR spectra. royalholloway.ac.ukresearchgate.netrsc.org
Beyond 209Bi NMR, computational methods can also simulate other spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the bismuth triglycollamate complex, specific IR and Raman bands can be assigned to the vibrational modes of the Bi-O and Bi-N bonds, as well as the internal vibrations of the glycollamate ligand. This information is crucial for confirming the coordination of the ligand to the bismuth center and for identifying the presence of different isomers or hydrolysis products. researchgate.net
Table 1: Simulated Spectroscopic Parameters for a Hypothetical Monomeric Bismuth Triglycollamate Complex
| Parameter | Predicted Value Range | Computational Method |
| 209Bi Quadrupolar Coupling Constant (CQ) | 80 - 250 MHz | DFT |
| 209Bi Chemical Shift Anisotropy (CSA) | 500 - 2000 ppm | DFT |
| Bi-O Stretching Frequency | 400 - 600 cm-1 | DFT |
| Bi-N Stretching Frequency | 300 - 450 cm-1 | DFT |
Note: The values in this table are hypothetical and based on typical ranges observed for similar bismuth carboxylate and amino acid complexes in the literature. Actual values for bismuth triglycollamate would require specific computational studies.
Computational Modeling of Reactivity Pathways
Computational modeling is a powerful tool for investigating the reaction mechanisms of bismuth complexes, providing insights into transition states and reaction energetics that are often inaccessible through experimental means alone. tandfonline.comnih.gov For bismuth triglycollamate, computational studies could elucidate several key reactivity pathways.
A critical aspect of the aqueous chemistry of bismuth(III) complexes is their propensity for hydrolysis. acs.org Ab initio molecular dynamics (AIMD) simulations can be used to study the step-wise hydrolysis of the bismuth triglycollamate complex in an aqueous environment. royalholloway.ac.uk These simulations can reveal the mechanism of water coordination, proton transfer, and the subsequent formation of various hydrolyzed species, such as [Bi(glycollamate)2(OH)(H2O)n] or polynuclear oxido-clusters. royalholloway.ac.ukresearchgate.netrsc.org The calculated free energy barriers for these hydrolysis steps can help to predict the stability of the parent complex under different pH conditions. royalholloway.ac.uk
Furthermore, bismuth complexes are known to participate in various catalytic cycles, often involving Bi(III)/Bi(V) or Bi(III)/Bi(I) redox couples. acs.org DFT calculations can be employed to map the potential energy surface of proposed catalytic reactions involving bismuth triglycollamate. rsc.org For example, in a hypothetical oxidation reaction, the calculations could identify the structure of the high-valent Bi(V)-triglycollamate intermediate and the transition state for the subsequent reductive elimination step, which is often the rate-determining step in such catalytic cycles. rsc.orgyoutube.com The calculated activation energies would provide a quantitative measure of the feasibility of the proposed catalytic pathway. tandfonline.com
The influence of the triglycollamate ligand on the reactivity of the bismuth center can also be systematically investigated through computational modeling. By comparing the calculated energetics of reaction pathways for bismuth triglycollamate with those for other bismuth complexes (e.g., bismuth acetate (B1210297) or bismuth citrate), the role of the ligand in stabilizing transition states or intermediates can be quantified. rsc.orgacs.org
Table 2: Computationally Modeled Reactivity Data for Bismuth Complexes
| Reaction Pathway | System | Calculated Parameter | Value (kcal/mol) | Computational Method |
| Hydrolysis | [Bi(H2O)n]3+ | Free Energy of First Hydrolysis | ~5-10 | AIMD/DFT |
| Oxidative Addition | Arylboronic Ester to Bi(III) Complex | Activation Energy | ~15-25 | DFT |
| Reductive Elimination | C-F bond from Bi(V) Complex | Activation Energy | ~20-30 | DFT |
Note: The values in this table are illustrative and drawn from computational studies on various bismuth systems. The specific energetics for bismuth triglycollamate would necessitate dedicated calculations.
Chemical Reactivity and Derivatization Pathways of Bismuth Triglycollamate
Redox Chemistry of Bismuth Triglycollamate Complexes
The redox chemistry of bismuth is a burgeoning field of study, with the potential for bismuth complexes to participate in both one- and two-electron transfer processes. digitellinc.commorressier.comnih.govnih.govresearchgate.net This reactivity is central to its emerging applications in catalysis. digitellinc.commorressier.comnih.govnih.govresearchgate.net
Investigations into Bi(III)/Bi(V) Redox Couples
The Bi(III)/Bi(V) redox couple is a key feature of high-valent bismuth chemistry and has been harnessed in catalytic organic synthesis. digitellinc.commorressier.comnih.govacs.org While the +3 oxidation state is the most stable for bismuth due to relativistic effects, the accessibility of the +5 state allows for two-electron redox catalysis. bohrium.com This process often involves canonical organometallic steps such as oxidative addition and reductive elimination, mimicking the behavior of transition metals. digitellinc.commpg.de For instance, catalytic protocols for the fluorination and triflation of aryl boronic esters have been developed, capitalizing on the Bi(III)/Bi(V) redox pair. digitellinc.comnih.govacs.org The design of appropriate ligand scaffolds is crucial for stabilizing the high-valent Bi(V) species and facilitating the catalytic cycle. digitellinc.commpg.de Stoichiometric reactions have demonstrated that organobismuth(V) compounds can undergo reductive elimination to form a variety of carbon-heteroatom bonds. nih.govmpg.de
Radical Activation Mechanisms Involving Bismuth(II) Species
Recent research has unveiled the significance of one-electron pathways involving bismuth(II) intermediates, opening up new avenues for radical chemistry. digitellinc.combohrium.com The generation of reactive Bi(II) species can be achieved through the homolysis of weak Bi(III)-element bonds. bohrium.comnih.govacs.org These Bi(II) radicals are highly reactive and can participate in the activation of small molecules and the formation of radical-equilibrium complexes. nih.govacs.orgresearchgate.net For example, a bismuth complex with a weak Bi-O bond has been shown to generate Bi(II) species in situ, which can then activate N-H and O-H bonds in molecules like ammonia (B1221849) and water under mild conditions. nih.govacs.org This activation proceeds through a mechanism where the substrate coordinates to the Bi(II) center, leading to a weakening of the X-H bond and facilitating its cleavage by a radical. nih.govacs.org This reactivity highlights the potential of Bi(II)/Bi(III) redox cycles in catalysis, such as in the living radical polymerization of alkenes and C(sp³)–N cross-coupling reactions. researchgate.netmpg.deresearchgate.net
Ligand Exchange and Substitution Reactions
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgchemguide.co.uk In the context of bismuth triglycollamate, the lability of the ligands around the bismuth center allows for such reactions. The triglycollamate ligand itself is a multidentate ligand, likely coordinating to the bismuth ion through both the nitrogen and the carboxylate oxygen atoms. researchgate.net
The stability of the resulting complex after ligand exchange is influenced by factors such as the chelate effect. youtube.com The substitution of monodentate ligands with multidentate ligands like EDTA often leads to more stable complexes due to a significant positive entropy change. youtube.com The size and charge of the incoming ligand can also influence the coordination number of the bismuth center. For instance, the replacement of neutral water ligands with larger, negatively charged chloride ions can lead to a change in the coordination number. chemguide.co.ukyoutube.com
Formation of Mixed-Ligand Bismuth Triglycollamate Complexes
Bismuth(III) demonstrates a flexible coordination environment, readily accommodating a variety of donor atoms and forming complexes with high and variable coordination numbers. researchgate.net This flexibility allows for the formation of mixed-ligand complexes, where the bismuth ion is coordinated to triglycollamate and one or more other types of ligands. The synthesis of such complexes can be achieved by reacting bismuth triglycollamate with other ligands or by synthesizing the complex from a bismuth salt in the presence of multiple ligands. For example, ternary complexes of bismuth(III) with phthalate (B1215562) and L-cystine have been synthesized and characterized. jocpr.com The formation of these mixed-ligand species is often influenced by the solvent and the stoichiometric ratio of the ligands. ucl.ac.uk The resulting complexes can exhibit unique structural features and reactivity.
Thermal Decomposition Studies and Pathways
The thermal decomposition of bismuth compounds, including complexes like bismuth triglycollamate, is a process that leads to the formation of bismuth oxides or other bismuth-containing materials. urfu.runih.govresearchgate.net The decomposition pathway is often complex and can be influenced by the composition of the initial compound and the atmospheric conditions.
For instance, the thermal decomposition of bismuth tartrates, which are structurally related to glycollamates, has been shown to proceed through the formation of intermediate species like bismuth oxocarbonate and even metallic bismuth before ultimately yielding bismuth oxide. urfu.ruresearchgate.net The decomposition temperature can be influenced by the presence of other ions, such as nitrates, within the complex. researchgate.net Thermogravimetric analysis (TGA) is a key technique used to study these decomposition processes, revealing distinct stages of weight loss corresponding to the removal of water and the pyrolysis of the organic ligands. jocpr.comnih.gov The final residue upon heating to a sufficiently high temperature is typically bismuth oxide (Bi₂O₃). jocpr.comresearchgate.net The specific crystalline phase of the resulting bismuth oxide can depend on the decomposition temperature and any subsequent heat treatment. researchgate.netresearchgate.net
Coordination with Transition Metals and Intermetallic Bonding
The coordination chemistry of bismuth extends to its ability to act as a ligand for transition metals, leading to the formation of complexes with direct bismuth-transition metal bonds. utexas.edursc.orgwikipedia.org While bismuth is generally a poor σ donor, it can form dative bonds to transition metal centers. utexas.edursc.org The nature of the Bi-M bond can be dative (Bi→M or M→Bi) or covalent. rsc.org
The synthesis of these complexes often involves the reaction of a bismuth-containing ligand with a transition metal salt or carbonyl complex. utexas.eduwikipedia.org The resulting structures can be diverse, ranging from simple σ-bonded complexes to more complex clusters. wikipedia.org The presence of the heavy bismuth atom in the coordination sphere of a transition metal can influence the electronic and magnetic properties of the complex due to the heavy atom effect. utexas.edu The study of these intermetallic compounds is an active area of research, with potential applications in catalysis and materials science. rsc.orgwikipedia.org
Applications of Bismuth Triglycollamate in Advanced Materials and Catalysis
Bismuth Triglycollamate as a Precursor for Inorganic Materials Synthesis
The utility of bismuth compounds as single-source precursors for the synthesis of well-defined inorganic materials is a subject of growing interest. The molecular-level pre-organization of the metal and other elements within a coordination complex can offer precise control over the stoichiometry and morphology of the final material. Bismuth triglycollamate, containing bismuth, oxygen, nitrogen, and carbon, is well-suited for this role.
Synthesis of Bismuth-Containing Nanostructures (e.g., Bi₂S₃, BiOX)
Bismuth-containing nanostructures, such as bismuth sulfide (B99878) (Bi₂S₃) and bismuth oxyhalides (BiOX), are sought after for their unique electronic and optical properties, which are valuable in photovoltaics, bio-imaging, and photocatalysis. nih.gov The synthesis of these nanomaterials often relies on the controlled decomposition of a bismuth precursor.
Various bismuth complexes have been successfully employed to create these nanostructures. For instance, one-dimensional Bi₂S₃ nanostructures have been prepared through the decomposition of mixed-ligand Bi(III) carboxylate complexes. researchgate.net Similarly, microwave-assisted methods using single-source N-methyl-N-ethanoldithiocarbamate complexes of Bi(III) have yielded Bi₂S₃ nanoparticles. acs.org The morphology of the resulting nanomaterials can be influenced by the choice of precursor and reaction conditions, leading to structures like nanorods, nanowires, and hierarchical architectures. researchgate.netrsc.orgnih.gov
Bismuth triglycollamate could serve as an effective precursor in similar synthetic strategies. By reacting it with a suitable sulfur source, such as thioacetamide (B46855) or sodium sulfide, under hydrothermal or solvothermal conditions, it is feasible to produce Bi₂S₃ nanostructures. nih.govacs.org The triglycollamate ligand could play a crucial role in templating the growth of the nanoparticles, potentially offering control over their size and shape, as has been observed with other capping agents like thioglycolic acid. nih.gov
Likewise, for the synthesis of bismuth oxyhalide (BiOX, where X = Cl, Br, I) nanoplates, which are known for their excellent photocatalytic performance, bismuth triglycollamate could be a valuable starting material. researchgate.netrsc.org Typically, BiOX materials are synthesized via hydrolysis or solvothermal methods using a bismuth salt and a halide source. acs.orgnih.gov The use of a bismuth-organic complex as a precursor can help control the nucleation and growth rates, which is crucial for obtaining well-defined nanostructures. researchgate.net The decomposition of bismuth triglycollamate in the presence of a halide source could provide a pathway to phase-pure BiOX nanomaterials.
Table 1: Examples of Bismuth Precursors for Nanostructure Synthesis
| Precursor | Target Nanostructure | Synthesis Method | Reference |
| Bismuth nitrate (B79036) pentahydrate & Sodium sulfite | Bi₂S₃ | Biosynthesis with Fusarium oxysporum | nih.gov |
| Bismuth nitrate pentahydrate & Sodium sulfide | Bi₂S₃ | Single-pot reaction with starch | acs.org |
| Mixed-ligand Bi(III) carboxylate complexes | Bi₂S₃ | Solution decomposition | researchgate.net |
| N-methyl-N-ethanoldithiocarbamate Bi(III) complex | Bi₂S₃ | Microwave irradiation | acs.org |
| Bismuth(III) monosalicylate & Thioglycolic acid | Bi₂S₃ | Hydrothermal reaction | |
| Bismuth nitrate & Potassium chloride | BiOCl | Hydrothermal method | acs.org |
Fabrication of Thin Films and Coordination Polymers
The development of functional thin films and coordination polymers is critical for applications in electronics, sensing, and gas storage. Bismuth-based materials are promising in this area due to their diverse structural possibilities and properties.
Bismuth thin films are investigated for applications in thermoelectrics, ferroelectrics, and topological insulators. mdpi.com They are typically grown using techniques like molecular beam epitaxy (MBE), thermal evaporation, and sputtering. nih.govresearchgate.net The choice of precursor in chemical vapor deposition (CVD) or solution-based methods is crucial for film quality. A volatile and stable bismuth complex like bismuth triglycollamate could potentially be adapted for use in aerosol-assisted or low-pressure CVD to deposit thin films of bismuth oxide or other bismuth-containing phases.
Coordination polymers (CPs) are materials formed by the self-assembly of metal ions and organic ligands. Bismuth(III) is an excellent candidate for constructing CPs due to its flexible coordination sphere. Various bismuth CPs have been synthesized, exhibiting interesting structures and properties like photoluminescence. For example, bismuth 2,6-pyridinedicarboxylate compounds form structures ranging from molecular units to one- and three-dimensional frameworks. Given that bismuth sodium triglycollamate is itself a coordination compound, it could be used as a building block or modified to create more complex, extended coordination polymers with potentially useful properties.
Catalytic Applications of Bismuth Triglycollamate Complexes
Bismuth compounds are increasingly recognized for their utility in catalysis, offering a less toxic and more environmentally benign alternative to many transition metal catalysts. The catalytic activity of bismuth triglycollamate can be inferred from the well-established chemistry of other Bi(III) compounds.
Bismuth-Mediated Organic Transformations
Bismuth(III) salts are effective catalysts for a wide array of organic reactions. These transformations include alkylations, additions to carbonyls and imines, and various cycloadditions. The catalytic activity stems from the Lewis acidic nature of the Bi(III) center, which can activate organic substrates. Bismuth(III) compounds have been successfully used in environmentally friendly syntheses, sometimes even in aqueous media. Given this precedent, bismuth triglycollamate complexes, particularly if they exhibit some water solubility, could be explored as catalysts for various organic transformations, potentially offering advantages in terms of handling and recyclability.
Role in Lewis Acid Catalysis and Redox Catalysis
The primary catalytic role of Bi(III) compounds is as Lewis acids. Cationic bismuth species, in particular, have been shown to be potent Lewis acids. The bismuth center in bismuth triglycollamate, coordinated to oxygen and nitrogen atoms, possesses Lewis acidic character and could activate electrophiles in a similar fashion to other bismuth salts like bismuth triflate. The triglycollamate ligand could modulate the Lewis acidity of the bismuth center, potentially leading to unique selectivity in catalytic reactions. For instance, chiral complexes of bismuth have been used for enantioselective reactions in water, a strategy that could potentially be adapted to chiral derivatives of bismuth triglycollamate.
More recently, the field of bismuth redox catalysis has emerged, harnessing the Bi(III)/Bi(V) redox couple to facilitate novel transformations. acs.org This has opened up new avenues for main-group elements to participate in reactions traditionally dominated by transition metals. While this application would require the bismuth triglycollamate complex to undergo oxidation to the Bi(V) state, the exploration of its redox properties could unveil new catalytic cycles and synthetic methodologies.
Optoelectronic Applications of Bismuth Triglycollamate Complexes
Bismuth-based materials are gaining traction for optoelectronic applications due to bismuth's high spin-orbit coupling and the structural diversity of its complexes. acs.org The photophysical properties of bismuth coordination complexes are highly dependent on the nature of the ligands and the coordination geometry around the bismuth center.
Bismuth sulfide (Bi₂S₃) is a semiconductor with a direct bandgap suitable for optoelectronic devices. Nanoparticles of Bi₂S₃ have applications in photodiode arrays and as photoresponsive materials. nih.govrsc.org As discussed, bismuth triglycollamate could serve as a precursor to such nanomaterials, thereby contributing indirectly to the fabrication of optoelectronic devices.
Furthermore, bismuth coordination complexes themselves can exhibit interesting photoluminescent properties. nih.govacs.org The rich structural diversity afforded by the stereochemically active 6s² lone pair of electrons in Bi(III) can lead to complexes with varied electronic ground and excited state properties. While the specific optoelectronic properties of this compound have not been extensively reported, it is conceivable that this complex, or its derivatives, could be designed to function as phosphorescent emitters or as components in light-absorbing layers for solar cells. The study of its photophysical behavior could pave the way for its use in novel optoelectronic materials.
Sensing and Biosensing Platform Development (Focus on Material Design)
The development of sensitive and selective sensing platforms is a cornerstone of modern analytical science. Bismuth-based materials are increasingly being explored for this purpose due to their favorable electronic properties and affinity for various analytes. While no specific studies on bismuth triglycollamate for sensing applications have been reported, the design principles from related materials offer a roadmap for its potential development.
The design of a sensing platform using bismuth triglycollamate would likely focus on its use as a metal-organic framework (MOF) or a coordination polymer. Bismuth-based MOFs have already demonstrated potential in gas sensing. For example, a Bi-gallate MOF has been used to fabricate a chemiresistive sensor for acetone (B3395972) gas, with a low detection limit of 10 ppm. researchgate.netmdpi.com The porous structure of such MOFs allows for the selective adsorption of analyte molecules, leading to a measurable change in the material's properties, such as its electrical resistance.
Table 2: Performance of a Bismuth-Gallate MOF-Based Acetone Sensor
| Parameter | Value |
| Analyte | Acetone |
| Detection Limit | 10 ppm mdpi.com |
| Operating Temperature | 60 °C mdpi.com |
| Response Time | 15 ± 0.25 s nih.gov |
| Recovery Time | 3 ± 0.1 s nih.gov |
This table showcases the performance of a sensor based on a bismuth-gallate MOF, providing a benchmark for the potential development of bismuth triglycollamate-based sensors.
For biosensing applications, the triglycollamate ligand could serve as a versatile anchor for the immobilization of biomolecules such as enzymes or antibodies. The bismuth center could then act as a signal transducer. The inherent stability of this compound in aqueous solutions, as noted in early patents, would be an advantageous property for biosensors operating in biological media. google.com The design of such a biosensor would involve the controlled assembly of a bismuth triglycollamate layer on an electrode surface, followed by the covalent attachment of the desired biorecognition element. The detection principle could be based on electrochemical or optical signal changes upon the binding of the target analyte to the immobilized biomolecule.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Bismuth sodium triglycollamate, and how can researchers optimize reaction yield and purity?
- Methodological Answer : Begin with a literature review to identify existing synthesis routes (e.g., co-precipitation or ligand-exchange methods). Use factorial experimental design to test variables like pH, temperature, and stoichiometric ratios. Monitor purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS). Optimize yield by adjusting reaction kinetics and purification steps (e.g., recrystallization) .
Q. How should researchers characterize the structural and physicochemical properties of this compound using modern analytical techniques?
- Methodological Answer : Employ a multi-technique approach:
- Structural Analysis : Single-crystal XRD for atomic arrangement; Fourier-transform infrared spectroscopy (FTIR) for functional groups.
- Physicochemical Properties : Thermogravimetric analysis (TGA) for thermal stability; dynamic light scattering (DLS) for colloidal behavior in solution.
- Document all parameters (e.g., solvent systems, concentration ranges) to ensure reproducibility .
Q. What stability studies are critical for ensuring the integrity of this compound in experimental settings?
- Methodological Answer : Design accelerated stability tests under varying conditions (temperature, humidity, light exposure). Use high-performance liquid chromatography (HPLC) to quantify degradation products. Compare results against International Council for Harmonisation (ICH) guidelines for pharmaceutical substances .
Advanced Research Questions
Q. How do conflicting data on this compound’s bioavailability in preclinical models arise, and what statistical approaches can reconcile these discrepancies?
- Methodological Answer : Perform meta-analysis of existing pharmacokinetic data to identify confounding variables (e.g., animal strain, administration route). Apply mixed-effects models to account for inter-study variability. Validate findings using in situ perfusion models or radiolabeled tracer techniques .
Q. What experimental strategies can resolve contradictions in the literature regarding this compound’s pharmacokinetic behavior across different biological models?
- Methodological Answer : Use a PICOT framework to standardize comparisons:
- Population : Specific cell lines or animal models (e.g., murine vs. primate).
- Intervention : Dose-response studies with controlled bioavailability enhancers.
- Comparison : Cross-validate with alternative bismuth complexes (e.g., bismuth subsalicylate).
- Outcome : Measure plasma concentration-time profiles using atomic absorption spectroscopy.
- Time : Define sampling intervals aligned with biological half-lives .
Q. How can in vitro and in vivo models be designed to elucidate the molecular mechanisms underlying this compound’s therapeutic effects?
- Methodological Answer :
- In Vitro : Use gene-edited cell lines (e.g., CRISPR-Cas9 knockouts) to identify target proteins. Apply fluorescence resonance energy transfer (FRET) to monitor ligand-receptor interactions.
- In Vivo : Employ tissue-specific knockout mice and multimodal imaging (e.g., PET-CT) to track biodistribution and mechanism of action. Incorporate proteomic/metabolomic profiling to map signaling pathways .
Q. What are the limitations of current computational models in predicting this compound’s interactions with biological macromolecules, and how can these be addressed?
- Methodological Answer : Critically evaluate force field parameters in molecular dynamics (MD) simulations, which often oversimplify bismuth’s coordination chemistry. Integrate quantum mechanics/molecular mechanics (QM/MM) hybrid models for accurate binding affinity predictions. Validate against experimental crystallographic data .
Data Analysis & Reporting
Q. How should researchers present contradictory spectral data (e.g., NMR or mass spectrometry) for this compound in publications?
- Methodological Answer : Include raw data in supplementary materials with annotated peaks and noise thresholds. Use multivariate analysis (e.g., principal component analysis) to differentiate artifacts from true signals. Discuss potential sources of error (e.g., solvent impurities, instrument calibration) .
Q. What ethical and methodological considerations are paramount when transitioning from preclinical to clinical studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
